molecular formula C19H24N2O5S B5585325 N~2~-(2-ethoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-ethoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5585325
M. Wt: 392.5 g/mol
InChI Key: KFDLNTKZRUJNIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including variants similar to the compound , often involves the use of specific reagents and conditions that enable the formation of the sulfonamide bond. For instance, Lawesson's Reagent has been employed in synthesizing various organophosphorus hetero-cycles, including sulfonamides, under controlled conditions, yielding compounds with potential herbicidal activity (He & Chen, 1997).

Molecular Structure Analysis

The molecular structure of sulfonamides, including the compound of interest, is characterized by the presence of a sulfonyl group attached to an amide function. This structure contributes to the compound's chemical reactivity and interaction with biological molecules. X-ray diffraction analysis has been utilized to determine the crystal structures of similar sulfonamide compounds, revealing specific conformational features that may influence their biological activity (González-Cameno et al., 1998).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions due to their functional groups. For example, they can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be alkylated or acylated under specific conditions (Crich & Smith, 2000). These reactions are essential for modifying the chemical properties of sulfonamides, potentially leading to derivatives with enhanced biological activities.

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, can significantly affect their pharmacokinetic profiles and bioavailability. Techniques like slow evaporation solution growth have been used to grow high-quality single crystals of sulfonamide compounds for detailed physical characterization (Lang'at-Thoruwa et al., 2003).

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the electronic nature of the substituents attached to the sulfonamide nitrogen and the aromatic systems. These properties are critical in understanding the compound's mechanism of action and its interaction with biological targets (Owa et al., 2002).

References

properties

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-4-26-18-8-6-5-7-17(18)21(27(3,23)24)14-19(22)20-13-15-9-11-16(25-2)12-10-15/h5-12H,4,13-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDLNTKZRUJNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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